

Spectroscopic and Methodological Analysis of 2',2,2,3'-Tetramethylpropiophenone

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Compound of Interest

Compound Name: 2',2,2,3'-
TETRAMETHYLPROPIOPHENO
NE

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Introduction

2',2,2,3'-Tetramethylpropiophenone is a chemical compound of interest in various fields of chemical research and development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This document provides a summary of available spectroscopic data and the methodologies used for its acquisition. Due to the limited publicly available, peer-reviewed data for this specific molecule, this guide also outlines general experimental protocols applicable to the characterization of similar aromatic ketones.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific, publicly available spectroscopic data for **2',2,2,3'-tetramethylpropiophenone**.

Therefore, the following tables are presented as a template, illustrating how such data would be structured. The values provided are hypothetical and based on typical ranges for similar chemical structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data for **2',2,2,3'-Tetramethylpropiophenone**

¹ H NMR	¹³ C NMR		
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Hypothetical	Hypothetical	Hypothetical	Hypothetical
7.2-7.4	m	4H	Aromatic (C ₆ H ₄)
3.0	q	1H	CH
2.4	s	3H	Ar-CH ₃
1.2	d	6H	CH(CH ₃) ₂
1.1	s	3H	C-CH ₃

Table 2: Infrared (IR) Spectroscopy Data for **2',2,2,3'-Tetramethylpropiophenone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Hypothetical	Hypothetical	Hypothetical
~3050	Medium	Aromatic C-H Stretch
~2970	Strong	Aliphatic C-H Stretch
~1685	Strong	C=O (Ketone) Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~1380, ~1365	Medium	C-H Bending (gem-dimethyl)

Table 3: Mass Spectrometry (MS) Data for **2',2,2,3'-Tetramethylpropiophenone**

m/z	Relative Intensity (%)	Fragment Assignment
Hypothetical	Hypothetical	Hypothetical
190	40	$[M]^+$ (Molecular Ion)
147	100	$[M - C_3H_7]^+$
119	80	$[C_9H_{11}]^+$
91	60	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard in organic chemistry laboratories.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2',2,2,3'-tetramethylpropiophenone** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **1H NMR Acquisition:** The sample is placed in the spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16-64 scans are typically averaged.
- **^{13}C NMR Acquisition:** Due to the lower natural abundance of ^{13}C , more scans are required (e.g., 1024 or more). Proton decoupling is used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop is placed between two salt plates.

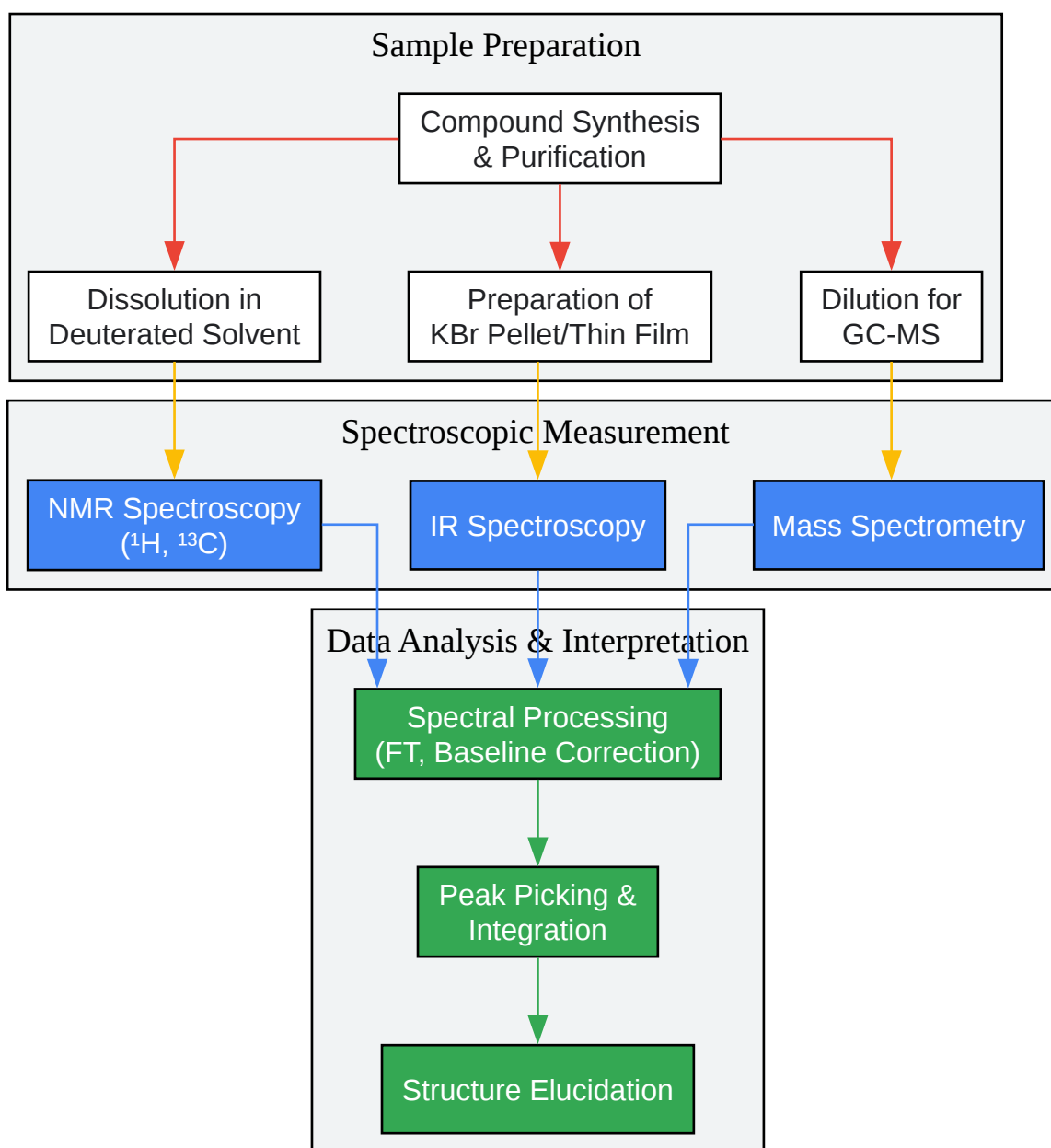
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, typically over a range of 4000-400 cm^{-1} . The final spectrum is an average of 16-32 scans.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Impact (EI) is a common ionization method for this type of molecule, typically using an electron beam of 70 eV.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2',2,2,3'-tetramethylpropiophenone**.



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Caption: Workflow for Spectroscopic Characterization.

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